(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one, commonly known as DABTZ, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DABTZ has been found to exhibit a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
Mechanism of Action
The mechanism of action of DABTZ is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. DABTZ has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects
DABTZ has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-microbial effects, DABTZ has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DABTZ has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DABTZ in lab experiments is its potent anti-tumor activity. DABTZ has been shown to exhibit activity against a variety of cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using DABTZ in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For research on DABTZ could focus on the development of new synthetic methods, elucidating its mechanism of action, and conducting clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of DABTZ involves the reaction of 2-ethylbenzaldehyde and 2-ethyl-4-methylthiazole-5-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is then treated with 4-dimethylaminobenzaldehyde to yield DABTZ. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
DABTZ has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that DABTZ exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, DABTZ has been found to exhibit anti-inflammatory and anti-microbial effects, making it a potential candidate for the treatment of inflammatory diseases and infections.
Properties
Molecular Formula |
C22H25N3OS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3OS/c1-5-17-9-7-8-10-19(17)23-22-25(6-2)21(26)20(27-22)15-16-11-13-18(14-12-16)24(3)4/h7-15H,5-6H2,1-4H3/b20-15+,23-22? |
InChI Key |
HCJHKOAPLLRJKK-COSNONQRSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2)CC |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)CC |
Canonical SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)CC |
Origin of Product |
United States |
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